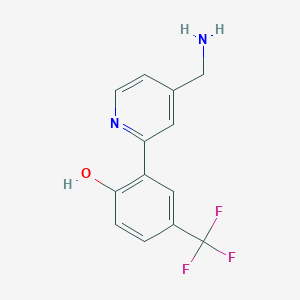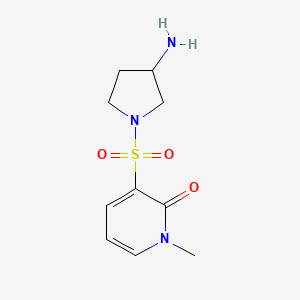
3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a sulfonyl group and an aminopyrrolidine moiety, making it a versatile scaffold for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the sulfonyl group through sulfonation reactions. The aminopyrrolidine moiety can be attached via nucleophilic substitution reactions, where the amino group reacts with a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine ring or the aminopyrrolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include acting as an inhibitor or modulator of specific biological targets, contributing to the treatment of diseases.
Industry: Its unique properties can be harnessed in materials science, such as developing new polymers or coatings with specific functionalities.
Mecanismo De Acción
The mechanism of action of 3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfonyl and aminopyrrolidine groups can form hydrogen bonds or electrostatic interactions with target molecules, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Aminopyrrolidinyl)-3-aryl-5-(benzimidazol-2-yl)-pyridines: These compounds share the aminopyrrolidine and pyridine moieties but differ in their additional substituents and overall structure.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyridine core but differ in their functional groups and biological activities.
Uniqueness
3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H15N3O3S |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
3-(3-aminopyrrolidin-1-yl)sulfonyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C10H15N3O3S/c1-12-5-2-3-9(10(12)14)17(15,16)13-6-4-8(11)7-13/h2-3,5,8H,4,6-7,11H2,1H3 |
Clave InChI |
BWBCUJCRLATTEL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C(C1=O)S(=O)(=O)N2CCC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


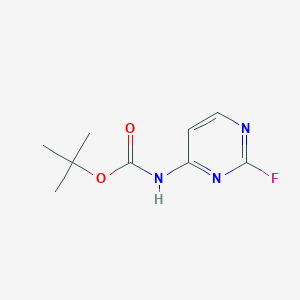

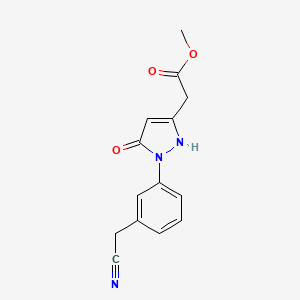



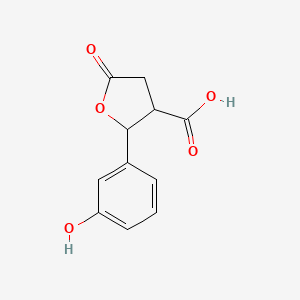
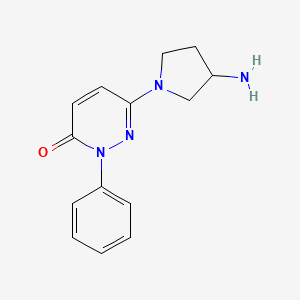
![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)



